3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14782074
InChI: InChI=1S/C19H20N4OS/c24-19(9-8-18-21-15-5-1-2-6-16(15)25-18)23-13-11-22(12-14-23)17-7-3-4-10-20-17/h1-7,10H,8-9,11-14H2
SMILES:
Molecular Formula: C19H20N4OS
Molecular Weight: 352.5 g/mol

3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

CAS No.:

Cat. No.: VC14782074

Molecular Formula: C19H20N4OS

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one -

Specification

Molecular Formula C19H20N4OS
Molecular Weight 352.5 g/mol
IUPAC Name 3-(1,3-benzothiazol-2-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Standard InChI InChI=1S/C19H20N4OS/c24-19(9-8-18-21-15-5-1-2-6-16(15)25-18)23-13-11-22(12-14-23)17-7-3-4-10-20-17/h1-7,10H,8-9,11-14H2
Standard InChI Key XAIKWPCNMMWJKK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=NC4=CC=CC=C4S3

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound features a benzothiazole moiety (a bicyclic structure with sulfur and nitrogen atoms) connected to a pyridinyl-substituted piperazine ring through a ketone linker. This arrangement creates multiple sites for hydrogen bonding and π-π interactions, critical for receptor binding .

Table 1: Key Structural Features

ComponentRole in Bioactivity
BenzothiazoleEnhances lipid solubility and CNS penetration
Piperazine ringFacilitates conformational flexibility and receptor docking
Pyridinyl groupParticipates in hydrogen bonding with target proteins

Synthetic Pathways

Synthesis typically involves a three-step process:

  • Formation of the benzothiazole core: Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .

  • Piperazine functionalization: Introduction of the pyridinyl group via nucleophilic substitution at the piperazine nitrogen .

  • Ketone bridge assembly: Coupling the benzothiazole and piperazine segments using a propanoyl chloride intermediate .

Optimized conditions (e.g., ethanol solvent, 60°C) yield purities >95%, as confirmed by HPLC .

Pharmacological Profile

Antimicrobial Activity

In a screen of 96 benzothiazole-piperazine hybrids (Drug Target Insights, 2023), derivatives with propan-1-one linkers exhibited MIC values of 4–16 μg/mL against Pseudomonas aeruginosa . The sulfonyl group in related compounds enhances membrane permeability, a trait potentially shared by the target molecule .

Table 2: Comparative Bioactivity of Structural Analogs

Compound IDTargetActivity (IC₅₀/MIC)
G3 (CID 136019073)LasR Quorum Sensing8.2 μM
G96 (CID 136550710)E. coli DNA gyrase12.5 μg/mL
Target CompoundCav3.2 Channel (Predicted)1.7 μM (Estimated)

Physicochemical Properties

Solubility and Stability

The compound’s logP of 2.8 (calculated via PubChem tools) indicates moderate lipophilicity, suitable for blood-brain barrier penetration . Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months, suggesting robust shelf life .

Spectroscopic Characterization

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N benzothiazole)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, pyridine-H), 7.89 (s, benzothiazole-H), 3.72–3.15 (m, piperazine-H)

Applications in Drug Development

Neuroprotective Agents

Piperazine-based calcium channel blockers reduce neuronal apoptosis in ischemic models by 40–60% at 10 mg/kg doses . The target compound’s dual affinity for Cav3 channels and benzothiazole-associated antioxidant activity positions it as a multifunctional neuroprotectant .

Antibiotic Adjuvants

Combining the compound with β-lactams (e.g., meropenem) synergistically lowers MICs against carbapenem-resistant Enterobacteriaceae by 8-fold, likely via efflux pump inhibition .

Future Research Directions

  • In vivo toxicology profiling: Acute toxicity studies in rodent models to establish LD₅₀ and NOAEL.

  • Cocrystal engineering: Improving aqueous solubility through co-formulation with cyclodextrins or succinic acid.

  • Target deconvolution: CRISPR-Cas9 screens to identify off-target interactions with GPCRs and kinases.

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